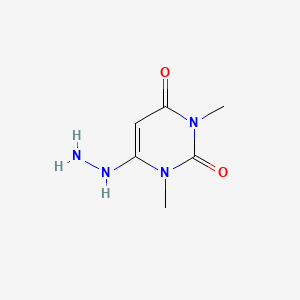

1,3-Dimethyl-6-hydrazinouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVZZMDMNJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193078 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40012-14-4 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40012-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-6-hydrazinouracil

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-6-hydrazinouracil, a valuable building block in medicinal chemistry and drug development. The protocol details a robust three-step synthetic pathway, commencing from readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from 6-amino-1,3-dimethyluracil. The overall transformation involves the conversion of the amino group to a chloro group, which is subsequently displaced by hydrazine.

Synthesis of 1,3-dimethyl-6-hydrazinouracil from Barbituric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,3-dimethyl-6-hydrazinouracil, a valuable scaffold in medicinal chemistry, starting from the foundational molecule, barbituric acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its uracil core, substituted with methyl and hydrazinyl groups, allows for diverse functionalization, leading to the development of novel therapeutic agents. The synthesis from barbituric acid is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity of the final product. This guide details a common and effective three-step synthetic route.

Overall Synthetic Pathway

The synthesis of this compound from barbituric acid proceeds through three primary stages:

-

N-Methylation: Synthesis of 1,3-dimethylbarbituric acid.

-

Chlorination: Conversion of 1,3-dimethylbarbituric acid to 6-chloro-1,3-dimethyluracil.

-

Hydrazinolysis: Reaction of 6-chloro-1,3-dimethyluracil with hydrazine to yield the final product.

Caption: Overall synthetic pathway from Barbituric Acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with the physicochemical properties of the key compounds.

Step 1: Synthesis of 1,3-Dimethylbarbituric Acid

The initial step involves the synthesis of 1,3-dimethylbarbituric acid. While direct methylation of barbituric acid is possible, a more common and higher-yielding approach is the condensation of 1,3-dimethylurea with a malonic acid derivative, such as diethyl malonate or malonic acid itself.[1][2][3][4][5]

Experimental Workflow: Step 1

Caption: Workflow for 1,3-Dimethylbarbituric Acid synthesis.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate, followed by a solution of 1,3-dimethylurea in hot absolute ethanol.[1][3]

-

Heat the reaction mixture to reflux at 100-120°C for 9-10 hours. A white solid will precipitate.[1][3]

-

After cooling, the solid is collected by filtration.

-

The collected solid is then dissolved in water and acidified with hydrochloric acid to a pH of 1-2.

-

The solution is cooled to induce crystallization. The crude product is collected by filtration.

-

The crude product is recrystallized from an ethanol/water mixture to yield pure 1,3-dimethylbarbituric acid.[1][3]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| 1,3-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | 121-123[6][7][8] | White crystalline solid | ~75[1][3] |

Step 2: Synthesis of 6-Chloro-1,3-dimethyluracil

The second step is the chlorination of 1,3-dimethylbarbituric acid to form 6-chloro-1,3-dimethyluracil. This is typically achieved using phosphorus oxychloride (POCl₃).[9][10][11]

Experimental Workflow: Step 2

References

- 1. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. 1,3-Dimethylbarbituric acid, 98% 769-42-6, India 1,3-Dimethylbarbituric acid, 98% 769-42-6 Manufacturers, China 1,3-Dimethylbarbituric acid, 98% 769-42-6 Suppliers [ottokemi.com]

- 9. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 10. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 11. CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-6-hydrazinouracil

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3-Dimethyl-6-hydrazinouracil, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways.

Chemical and Physical Properties

This compound is a derivative of uracil, a pyrimidine base found in RNA. The presence of a hydrazino group at the 6-position makes it a versatile precursor for the synthesis of various fused heterocyclic systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O₂ | PubChem |

| Molecular Weight | 170.17 g/mol | PubChem |

| CAS Number | 40012-14-4 | ChemWhat |

| Melting Point | 212 °C | ChemWhat |

| Boiling Point | 279 °C | ChemWhat |

| Density | 1.46 g/cm³ | ChemWhat |

Spectral Data:

-

Infrared (IR) Spectrum: An experimental FTIR spectrum is available and can be accessed through SpectraBase.

-

NMR Spectra (¹H and ¹³C): Experimental ¹H and ¹³C NMR spectral data for this compound are not available in the searched databases. However, spectral data for its derivatives are well-documented.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably pyrazolopyrimidine derivatives. These derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrazinolysis of 6-chloro-1,3-dimethyluracil. While detailed, step-by-step protocols are not extensively published, the general transformation is outlined below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Reactivity: Synthesis of Pyrazolopyrimidine Derivatives

A primary application of this compound is its use as a scaffold for the synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-diones. This is typically achieved through a two-step process: condensation with an aldehyde to form a hydrazone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

This protocol is adapted from the general method described by Basyouni et al. (2021).[1]

-

Dissolution: Dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol.

-

Addition of Aldehyde: To the solution, add 1.0 mmol of benzaldehyde dissolved in 5 ml of ethanol.

-

Heating: Heat the reaction mixture for 1-2 minutes.

-

Isolation: The resulting precipitate is filtered and washed with 1 ml of ethanol to yield 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

Table 2: Characterization of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

| Property | Value | Source |

| Yield | 85% | [1] |

| Melting Point | 260-261 °C | [1] |

| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | 3.18 (s, 3H, CH₃), 3.43 (s, 3H, CH₃), 5.51 (s, 1H, CH), 7.38-7.41 (m, 3H, CHₐᵣ), 7.70 (d, J = 6.4 Hz, 1H, CHₐᵣ), 8.34 (s, 1H, CHₐᵣ), 10.38 (s, 1H, NH) | [1] |

| Mass Spectrum (EI, 70 eV), m/z (%) | 258 (100) [M]⁺, 142 (35), 104 (38), 90 (49) | [1] |

Experimental Protocol: Cyclization to 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones

This protocol is a general representation of the cyclization reaction.[1]

-

Reaction Setup: Heat 0.5 mmol of the corresponding hydrazone (e.g., 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) in 1.5 ml of trifluoroacetic acid (TFA) in a closed vessel at 110 °C for 85-90 hours.

-

Work-up: Remove the solvent under reduced pressure. The solid residue is then treated with 3 ml of ethanol.

-

Isolation: The resulting precipitate is filtered to yield the pyrazolopyrimidine derivative.

Signaling Pathway for the Synthesis of Pyrazolopyrimidines

References

A Comprehensive Technical Guide to 1,3-Dimethyl-6-hydrazinouracil

This technical guide provides an in-depth overview of 1,3-Dimethyl-6-hydrazinouracil, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identity, physical properties, experimental protocols for synthesis and analysis, and its role as a precursor to biologically active molecules.

Chemical Identification and Properties

This compound is a derivative of uracil, a pyrimidine base found in nucleic acids. Its chemical structure features methyl groups at positions 1 and 3 of the uracil ring and a hydrazine group at position 6.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 40012-14-4[1][2] |

| Molecular Formula | C6H10N4O2[1][3] |

| Molecular Weight | 170.17 g/mol [1][2] |

| IUPAC Name | 6-hydrazinyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1] |

| Synonyms | 1,3-dimethyl-6-hydrazino-uracil, 6-Hydrazino-1,3-dimethyluracil, 6-Hydrazino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1][2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 212°C[1][2] |

| Boiling Point | 279°C[1][2] |

| Density | 1.46 g/cm³[1][2] |

| Flash Point | 123°C[1][2] |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols

Synthesis of this compound Derivatives (Hydrazones)

A common synthetic application of this compound is the formation of hydrazones through reaction with aldehydes. These hydrazones are valuable intermediates for synthesizing various heterocyclic compounds.[4]

Objective: To synthesize 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

Materials:

-

This compound (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ethanol

-

Water

-

Reaction flask

-

Heating mantle/stirrer

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol.[4]

-

In a separate container, dissolve 1.0 mmol of the desired aldehyde (e.g., benzaldehyde) in 5 ml of ethanol.[4]

-

Add the aldehyde solution to the solution of this compound.[4]

-

Heat the resulting mixture for 1-2 minutes. A precipitate will form.[4]

-

After the reaction is complete, allow the mixture to cool.

-

Filter the formed precipitate and wash it with 1 ml of ethanol.[4]

-

Dry the precipitate to obtain the corresponding hydrazone derivative.[4]

This general procedure can be adapted for various aldehydes to produce a library of hydrazone derivatives.

Analytical Methods for Identification and Purity Assessment

The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques.

Thin-Layer Chromatography (TLC):

-

Objective: To monitor reaction progress and assess the purity of the synthesized compounds.[4]

-

Stationary Phase: Sorbfil UV-254 plates.[4]

-

Mobile Phase: A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used. The polarity can be adjusted to achieve optimal separation.

-

Visualization: The spots can be visualized under UV light (254 nm).

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized compounds.

-

Technique: Electron Ionization (EI) at 70 eV is a suitable method.[4] The presence of the parent ion and characteristic M-16 ions (for N-oxides) can confirm the structure.[5]

Elemental Analysis:

-

Objective: To determine the elemental composition of the synthesized compounds and confirm their empirical formula.

-

Instrumentation: A CHNS/O analyzer can be used for this purpose.[4]

Applications in Synthesis of Biologically Active Molecules

This compound is a key starting material for the synthesis of various bicyclic heterocyclic systems, such as pyrazolopyrimidines.[4] These derivatives are known to exhibit a wide range of biological activities.

Derivatives of pyrimidine are fundamental components of nucleic acids and are involved in protein synthesis.[4] The pyrazolopyrimidine core, synthesized from this compound, is associated with antimicrobial, antiviral, and anti-inflammatory properties.[4] For instance, heating hydrazones of this compound in trifluoroacetic acid can yield 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones.[4]

Caption: Synthetic pathway from this compound to bioactive compounds.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of a hydrazone derivative of this compound.

Caption: Workflow for synthesis, purification, and analysis of hydrazone derivatives.

References

Spectroscopic Profile of 1,3-Dimethyl-6-hydrazinouracil: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyl-6-hydrazinouracil, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound and its derivatives are summarized in the tables below. It is important to note that while the IR spectrum is for the parent compound, the NMR and MS data have been obtained from its benzylidene hydrazone derivative, 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. The core structure's spectral features are expected to be largely consistent.

Table 1: ¹H NMR Spectral Data of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 3.18 | singlet | 3H | CH₃ |

| 3.43 | singlet | 3H | CH₃ |

| 5.51 | singlet | 1H | CH (uracil ring) |

| 7.38-7.41 | multiplet | 3H | CH (aromatic) |

| 7.70 | doublet (J = 6.4 Hz) | 1H | CH (aromatic) |

| 8.34 | singlet | 1H | CH (aromatic) |

| 10.38 | singlet | 1H | NH |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Mass Spectrometry Data of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]

| m/z | Relative Intensity (%) | Assignment |

| 258 | 100 | [M]⁺ |

| 142 | 35 | |

| 104 | 38 | |

| 90 | 49 |

Ionization Method: Electron Ionization (EI), 70 eV

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not explicitly provided in search results | Typical absorptions would include N-H, C=O, C=C, and C-N stretching and bending vibrations. |

A visual representation of the FTIR spectrum is available on SpectraBase.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a Bruker AVANCE-400 spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard.[1]

Mass Spectrometry (MS)

Mass spectra were obtained using a MicrOTOF-Q instrument (Bruker Daltonics) with electron ionization (EI) at 70 eV.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound was obtained using the KBr pellet method. A small amount of the finely ground solid sample was mixed with dry potassium bromide powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Ascendant Therapeutic Potential of 1,3-Dimethyl-6-hydrazinouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 1,3-Dimethyl-6-hydrazinouracil derivatives, a class of compounds demonstrating significant promise in the landscape of modern therapeutics. Possessing a versatile scaffold, these molecules have been the subject of intensive research, revealing a spectrum of biological activities, most notably in the realms of oncology and microbiology. This document serves as a comprehensive resource, amalgamating key findings on their synthesis, biological evaluation, and mechanisms of action to facilitate further research and development in this critical area.

Core Synthesis and Derivatization

The foundational step in the exploration of this class of compounds is the synthesis of the this compound core. A prevalent and effective method involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C6 position of the 1,3-dimethyluracil ring with hydrazine hydrate.

A general synthetic protocol is as follows:

-

Preparation of 6-chloro-1,3-dimethyluracil: This precursor is often synthesized from 1,3-dimethyluracil through a chlorination reaction.

-

Hydrazinolysis: 6-chloro-1,3-dimethyluracil is then reacted with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion.

-

Isolation and Purification: Upon cooling, the product, this compound, often precipitates and can be isolated by filtration. Further purification can be achieved through recrystallization to yield a pure product suitable for subsequent derivatization.

The highly reactive hydrazinyl group serves as a versatile handle for the synthesis of a diverse library of derivatives, most commonly through condensation reactions with a variety of aldehydes and ketones to form the corresponding hydrazones.

Experimental Work-flow for Synthesis and Biological Evaluation

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, exhibiting significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, often coupled with the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against human breast cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (5-Fluorouracil) IC50 (µM) |

| 7c | MCF-7 | 1.52 | 17.02 |

| MDA-MB-231 | 2.89 | 11.73 | |

| 8b | MCF-7 | 1.88 | 17.02 |

| MDA-MB-231 | 3.45 | 11.73 | |

| 9a | MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 | |

| 10b | MCF-7 | 1.23 | 17.02 |

| MDA-MB-231 | 2.11 | 11.73 |

Data extracted from a study on pyrimidine-based hydrazones. The compound numbering corresponds to the original publication.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Mechanism of Anticancer Action

The anticancer effects of these derivatives are multi-faceted, involving the induction of apoptosis through the intrinsic pathway and the perturbation of the cell cycle.

A significant increase in the levels of caspase-9 has been observed in cancer cells treated with these derivatives, indicating the activation of the mitochondrial apoptotic pathway.

Studies have shown that these compounds can arrest the cell cycle at the G1 and S phases, thereby inhibiting cell proliferation.

Enzyme Inhibition

Certain derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Aromatase, two key enzymes implicated in the growth and proliferation of breast cancer cells.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promising activity against a range of microbial pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial and fungal strains.

| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative A | 12.5 | 6.25 | 25 |

| Derivative B | >100 | 50 | >100 |

| Derivative C | 25 | 12.5 | 50 |

Data is representative of typical findings for active compounds in this class.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The compelling anticancer and antimicrobial data presented herein underscore the therapeutic potential of this compound class. Future research should focus on expanding the structural diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The development of structure-activity relationships (SAR) will guide the optimization of lead compounds, paving the way for the next generation of therapeutics derived from the this compound core.

An In-depth Technical Guide to 1,3-Dimethyl-6-hydrazinouracil: Discovery and History

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 1,3-Dimethyl-6-hydrazinouracil. It is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. This document details the seminal synthesis, key chemical reactions, and physical properties of the compound, supported by structured data and experimental protocols.

Introduction

This compound, a derivative of uracil, belongs to the class of hydrazinopyrimidines. The pyrimidine core is a fundamental component of nucleic acids, and its derivatives have been extensively studied for their potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1]. The introduction of a hydrazino group at the C6 position of the 1,3-dimethyluracil scaffold creates a versatile intermediate for the synthesis of a variety of fused heterocyclic systems, such as pyrazolopyrimidines[1]. This guide focuses on the historical context of its discovery and the foundational synthetic methodologies.

Discovery and Historical Context

The pioneering work on the synthesis of 6-hydrazinouracil derivatives can be traced back to the extensive investigations into pyrimidine chemistry by Wolfgang Pfleiderer in the 1950s. While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is a logical extension of the methods developed for analogous compounds during that era. The primary route to such compounds involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 6-position of the uracil ring with hydrazine.

A key publication by Pfleiderer in 1957, titled "Investigations in the Pyrimidine Series, III. On the Preparation of 4,5-Diaminopyrimidines," laid the groundwork for the synthesis of various substituted pyrimidines, which are precursors to compounds like this compound. The methodologies described in this and subsequent publications from his group became standard procedures for the synthesis of a wide range of heterocyclic compounds.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀N₄O₂ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| CAS Number | 40012-14-4 | [2] |

| Appearance | Solid | |

| Melting Point | 212 °C |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1,3-dimethyluracil. This precursor is first converted to a 6-halouracil derivative, which is then subjected to hydrazinolysis.

Synthesis of the Precursor: 6-Chloro-1,3-dimethyluracil

A common method for the preparation of the key intermediate, 6-chloro-1,3-dimethyluracil, involves the diazotization of 6-amino-1,3-dimethyluracil followed by a Sandmeyer-type reaction. However, a more direct approach is the chlorination of 1,3-dimethylbarbituric acid or 6-hydroxy-1,3-dimethyluracil.

Experimental Protocol: Preparation of 6-Chloro-1,3-dimethyluracil [3]

-

Hydrolysis of 6-amino-1,3-dimethyluracil: A mixture of 6-amino-1,3-dimethyluracil (150 kg), water (600 kg), and concentrated sulfuric acid (98%, 50 kg) is heated to reflux in a 1000 L reactor and maintained for 5 hours. The mixture is then cooled to allow for crystallization. The resulting solid is collected by centrifugation and dried to yield 6-hydroxy-1,3-dimethyluracil.

-

Chlorination: To a 500 L dry reaction still, phosphorus oxychloride (450 kg) and phosphorus trichloride (150 kg) are added and cooled to below 20 °C. Water (14 kg) is slowly added dropwise. The previously prepared 6-hydroxy-1,3-dimethyluracil (50 kg) is then added in batches. The reaction mixture is gradually heated to reflux and maintained for 3 hours. After the incubation, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully added to a still containing frozen water (500 kg) while maintaining the temperature below 60 °C for hydrolysis. The pH is adjusted to 2-3 with sodium hydroxide solution. The precipitated product is collected by filtration, washed, and dried to give 6-chloro-1,3-dimethyluracil.

Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group with hydrazine hydrate.

Experimental Protocol: Hydrazinolysis of 6-Chloro-1,3-dimethyluracil

To be performed with appropriate safety precautions in a well-ventilated fume hood.

-

To a solution of 6-chloro-1,3-dimethyluracil in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.

-

The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting material and hydrazine salts.

-

The product is then dried under vacuum to yield this compound.

Chemical Reactions and Synthetic Utility

This compound is a valuable synthetic intermediate due to the reactivity of the hydrazino group. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones[1]. These hydrazones can then be used in cyclization reactions to form a variety of fused heterocyclic systems, such as pyrazolopyrimidines, which are known to possess a wide range of biological activities[1].

Formation of Hydrazones

The reaction of this compound with aldehydes is a straightforward condensation, typically carried out by heating the reactants in a suitable solvent, often with catalytic amounts of acid[1].

Caption: Reaction of this compound with an aldehyde to form a hydrazone.

Cyclization to Pyrazolopyrimidines

The hydrazone derivatives of this compound can undergo intramolecular cyclization to form pyrazolopyrimidine derivatives. This can be achieved under various conditions, for example, by heating in the presence of an acid or an oxidizing agent[1].

Caption: Cyclization of a hydrazone derivative to a pyrazolopyrimidine.

Biological Activity and Signaling Pathways

While the broader class of hydrazones is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, specific studies on the biological effects and mechanism of action of this compound are not extensively reported in the literature. Its primary role has been as a precursor in the synthesis of other potentially bioactive molecules. Further research is required to elucidate any intrinsic biological activity and its potential involvement in cellular signaling pathways.

Conclusion

This compound is a significant heterocyclic compound with a history rooted in the foundational work on pyrimidine chemistry. While its discovery is not attributed to a single seminal publication, its synthesis follows established methodologies for 6-substituted uracils. Its primary importance lies in its utility as a versatile synthetic intermediate for the construction of more complex, fused heterocyclic systems with potential pharmacological applications. This guide has provided a detailed overview of its history, synthesis, and chemical properties to serve as a valuable resource for the scientific community.

References

1,3-Dimethyl-6-hydrazinouracil: A Scarcely Explored Moiety with Untapped Research Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1,3-Dimethyl-6-hydrazinouracil is a pyrimidinedione derivative with a chemical structure that suggests potential for diverse research applications. Its core, a uracil moiety, is a fundamental component of nucleic acids, offering a scaffold for designing molecules that can interact with biological systems. The addition of a hydrazino group at the 6-position introduces a reactive site that can be exploited for various chemical modifications and biological interactions. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and explores its potential research applications based on the known reactivity of its constituent functional groups. Due to the nascent stage of research on this specific compound, this document primarily outlines potential avenues of investigation and provides generalized experimental frameworks.

Chemical and Physical Properties:

At present, there is a significant lack of publicly available, peer-reviewed data on the specific chemical and physical properties of this compound. For novel research, it is imperative that these fundamental characteristics are determined. A summary of key properties to be determined is presented below.

Table 1: Physicochemical Properties of this compound (To Be Determined)

| Property | Value | Experimental Method |

| Molecular Formula | C6H10N4O2 | Mass Spectrometry |

| Molecular Weight | 170.17 g/mol | Mass Spectrometry |

| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |

| Boiling Point | TBD | Thermogravimetric Analysis (TGA) |

| Solubility | TBD | Solvent Titration/UV-Vis Spectroscopy |

| pKa | TBD | Potentiometric Titration |

| LogP | TBD | HPLC/Shake-flask method |

| Appearance | TBD | Visual Inspection |

| Stability | TBD | HPLC-based stability indicating method |

Potential Research Applications:

The unique structural features of this compound suggest several promising areas for research and development, primarily centered around its hydrazino group and the uracil scaffold.

1. Antineoplastic Agent Development:

The uracil scaffold is a well-established pharmacophore in cancer chemotherapy, with drugs like 5-fluorouracil being a cornerstone of treatment for various cancers. The hydrazino group can be leveraged to design novel anticancer agents.

-

Mechanism of Action Hypothesis: this compound could act as a precursor for reactive nitrogen species (RNS) under oxidative stress, a condition often found in tumor microenvironments. These RNS could induce DNA damage and apoptosis in cancer cells. Furthermore, the hydrazino group could potentially interact with and inhibit key enzymes involved in nucleotide metabolism, similar to other uracil analogs.

Caption: Proposed anticancer signaling pathway for this compound.

2. Bioconjugation and Chemical Probe Development:

The reactivity of the hydrazino group makes this compound an attractive candidate for bioconjugation. It can react with aldehydes and ketones to form stable hydrazone linkages.

-

Application: This reactivity can be used to label biomolecules, such as proteins or carbohydrates, with the dimethyluracil moiety. The resulting conjugates could be used as chemical probes to study biological processes or as targeted drug delivery systems.

Caption: General workflow for bioconjugation with this compound.

3. Coordination Chemistry and Metal Complex Formation:

The nitrogen atoms in the uracil ring and the hydrazino group can act as ligands for metal ions.

-

Application: The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts, imaging agents (e.g., for MRI), or metallodrugs with unique therapeutic properties.

Experimental Protocols:

Given the lack of specific published studies, the following are generalized protocols that would be foundational for investigating the potential of this compound.

Protocol 1: Synthesis and Characterization of this compound

-

Synthesis: A potential synthetic route could involve the reaction of 6-chloro-1,3-dimethyluracil with hydrazine hydrate in a suitable solvent such as ethanol or isopropanol. The reaction would likely require heating under reflux for several hours.

-

Purification: The crude product would be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., C=O, N-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Protocol 2: In Vitro Anticancer Activity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Table 2: Hypothetical IC50 Values for this compound (To Be Determined)

| Cell Line | IC50 (µM) |

| MCF-7 | TBD |

| HCT116 | TBD |

| A549 | TBD |

| MCF-10A | TBD |

Protocol 3: Bioconjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)

-

Oxidation of BSA: Generate aldehyde groups on the carbohydrate moieties of BSA by treating with a mild oxidizing agent like sodium periodate.

-

Conjugation Reaction: React the oxidized BSA with an excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours.

-

Purification: Remove the unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation using:

-

UV-Vis Spectroscopy: To detect the characteristic absorbance of the uracil ring.

-

SDS-PAGE: To observe the increase in molecular weight of the conjugated protein.

-

MALDI-TOF Mass Spectrometry: To determine the number of this compound molecules conjugated per protein molecule.

-

This compound represents a molecule with considerable, yet largely unexplored, potential in various fields of chemical and biological research. Its structural features suggest promising applications in anticancer drug discovery, bioconjugation, and coordination chemistry. The lack of existing data presents a unique opportunity for novel research to elucidate its fundamental properties and validate its utility in these and other areas. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the scientific potential of this intriguing compound. Further investigation is strongly warranted to move this compound from a chemical novelty to a valuable tool in the scientific arsenal.

The Versatility of 1,3-Dimethyl-6-hydrazinouracil as a Precursor for Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant role of 1,3-dimethyl-6-hydrazinouracil as a versatile starting material in the synthesis of a wide array of fused heterocyclic compounds. The inherent reactivity of its hydrazino group, coupled with the pyrimidine scaffold, provides a robust platform for constructing novel molecular architectures with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to support further research and development in this area.

Synthesis of the Precursor: this compound

The primary precursor, this compound, is typically synthesized from 6-chloro-1,3-dimethyluracil through nucleophilic substitution with hydrazine hydrate.

Synthesis of 6-Chloro-1,3-dimethyluracil

Experimental Protocol:

A mixture of 1,3-dimethylbarbituric acid and a chlorinating agent, such as phosphorus oxychloride, is refluxed. In some procedures, an additive like water or an alcohol (e.g., methanol) is added to the phosphorus oxychloride at a controlled temperature (below 20 °C) before the addition of the barbituric acid derivative. The reaction mixture is heated to reflux for several hours (typically 3-5 hours). After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully hydrolyzed by adding it to ice-water, controlling the temperature below 60 °C. The pH is adjusted to 2-3 with a base (e.g., sodium hydroxide solution). The precipitated crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Synthesis of this compound

Experimental Protocol:

To a suspension of 6-chloro-1,3-dimethyluracil in a suitable solvent like ethanol, hydrazine hydrate is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to afford the desired precursor.

Synthesis of Pyrazolo[3,4-d]pyrimidines

One of the most prominent applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. This is typically achieved through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Reaction with Aldehydes to form Hydrazones

The initial step often involves the condensation of this compound with various aldehydes to form the corresponding hydrazones. These hydrazones are key intermediates for subsequent cyclization reactions.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in a mixture of water (3 ml) and ethanol (3 ml), a solution of the desired aldehyde (1.0 mmol) in ethanol (5 ml) is added. The mixture is heated for a short period (1-2 minutes). The resulting precipitate (the hydrazone) is then filtered off and washed with ethanol.[1]

One-Pot Synthesis of 5,7-Dimethylpyrazolopyrimidine-4,6-diones

Heating the formed hydrazones in trifluoroacetic acid (TFA) can lead to a one-pot synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-diones.

Experimental Protocol:

The hydrazone (0.5 mmol) is heated in trifluoroacetic acid (1.5 ml) in a sealed vessel at 110 °C for 85-90 hours. After cooling, the solvent is removed under vacuum. The solid residue is then treated with ethanol to precipitate the product, which is collected by filtration.[1]

Data Presentation: Synthesis of Pyrazolopyrimidine Derivatives

| Product | Reagents | Yield (%) | Melting Point (°C) |

| 6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | This compound, Benzaldehyde | 85 | 260-261 |

| 6-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | This compound, 4-(Dimethylamino)benzaldehyde | 90 | 268-270 |

| 1,3-Dimethyl-6-(2-(4-nitrobenzylidene)hydrazinyl)pyrimidine-2,4(1H,3H)-dione | This compound, 4-Nitrobenzaldehyde | 85 | 285-286 |

| 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones | Hydrazones of this compound, TFA | - | - |

| 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione | Hydrazones of this compound, TFA | 17-54 | >300 |

Note: Yields and melting points can vary based on specific substrates and reaction conditions.

Mandatory Visualization: Synthesis of Pyrazolopyrimidines

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolopyrimidines Using 1,3-Dimethyl-6-hydrazinouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazolopyrimidine derivatives, a class of compounds with significant therapeutic potential, using 1,3-Dimethyl-6-hydrazinouracil as a key starting material. Pyrazolopyrimidines are recognized as potent kinase inhibitors, antimicrobial, and antitumor agents, making their synthesis a focal point in medicinal chemistry and drug discovery.

Introduction

Pyrazolo[3,4-d]pyrimidines are synthetic analogs of purines and have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The fusion of a pyrazole ring to a pyrimidine core creates a scaffold that can effectively interact with various biological targets. This compound is a versatile and reactive precursor for the synthesis of these bicyclic heterocyclic systems. The general approach involves the cyclocondensation of the hydrazinyl moiety with suitable three-carbon synthons, often derived from active methylene compounds.

General Synthesis Pathway

The synthesis of the pyrazolopyrimidine core from this compound typically proceeds through a cyclocondensation reaction. The hydrazine group of the uracil derivative acts as a binucleophile, reacting with a 1,3-dielectrophilic species. This can be achieved in a one-pot reaction or via a stepwise process involving the formation of a hydrazone intermediate followed by intramolecular cyclization.

Caption: General reaction scheme for pyrazolopyrimidine synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various pyrazolopyrimidine derivatives starting from 6-hydrazinouracil precursors under different reaction conditions.

| Starting Material | Reagent | Solvent/Catalyst | Yield (%) | Reference |

| This compound | Aromatic Aldehydes | EtOH/HCl, then TFA | 48-54% | |

| This compound | Aromatic Aldehydes | EtOH/HCl | 60-70% | |

| 5-Amino-1H-pyrazole derivative | Ethyl Acetoacetate | Glacial Acetic Acid | 85% | |

| 5-Amino-1H-pyrazole derivative | Diethyl Malonate | Glacial Acetic Acid | 81% | |

| 5-Amino-1H-pyrazole-4-carboxamide | Hydrazinium Hydroxide | Water Bath | 90% |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diones

This protocol is adapted from a one-pot synthesis method involving the formation of a hydrazone followed by cyclization in trifluoroacetic acid (TFA).

Workflow:

Caption: Workflow for the one-pot synthesis of pyrazolopyrimidines.

Methodology:

-

Hydrazone Formation:

-

Dissolve 1.0 mmol of this compound in a mixture of 3 ml of water and 3 ml of ethanol.

-

To this solution, add 1.0 mmol of the desired aromatic aldehyde dissolved in 5 ml of ethanol.

-

Heat the mixture for 1-2 minutes.

-

The resulting precipitate (hydrazone) is filtered off and washed with 1 ml of ethanol.

-

-

Cyclization:

-

Take the obtained hydrazone and heat it in trifluoroacetic acid (TFA).

-

Upon completion of the reaction (monitored by TLC), cool the reaction mixture.

-

The precipitated 3-aryl-5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-dione is filtered and washed with a small amount of cold ethanol.

-

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Intermediate

This protocol outlines a general method for the synthesis of pyrazolo[1,5-a]pyrimidines, which can be accessed from this compound through an aminopyrazole intermediate. The aminopyrazole is then cyclized with a β-dicarbonyl compound.

Methodology:

-

Synthesis of the 5-Aminopyrazole Intermediate (Conceptual Step):

-

The synthesis of a 5-aminopyrazole from this compound would first involve a reaction to form the pyrazole ring, for instance, by reacting with a suitable cyano-containing active methylene compound. This aminopyrazole is then used in the subsequent step.

-

-

Cyclocondensation with a β-Dicarbonyl Compound:

-

A mixture of the 5-aminopyrazole derivative (2 mmol) and an equimolar amount of a β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) in glacial acetic acid (15 mL) is heated under reflux for 1 hour.

-

The solid product that forms upon cooling is filtered off, washed with ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent system (e.g., EtOH:DMF, 2:1) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

-

Biological Context: Pyrazolopyrimidines as Kinase Inhibitors

Many pyrazolopyrimidine derivatives owe their therapeutic effects to their ability to inhibit protein kinases. Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell growth. Pyrazolopyrimidines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The synthetic routes starting from this compound offer a versatile platform for the generation of a diverse library of pyrazolopyrimidine derivatives. The straightforward nature of these reactions, coupled with the significant biological activities of the products, underscores the importance of this synthetic strategy in modern drug discovery and development. The provided protocols serve as a foundational guide for researchers to explore this promising class of heterocyclic compounds.

Application Notes and Protocols: Cyclization Reactions of 1,3-Dimethyl-6-hydrazinouracil with Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

This document provides a generalized framework for the investigation of cyclization reactions between 1,3-Dimethyl-6-hydrazinouracil and various dicarbonyl compounds to synthesize substituted pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors for various kinases and other enzymes implicated in proliferative diseases.

The protocols outlined below are based on established synthetic methodologies for analogous heterocyclic systems. Researchers should note that specific reaction parameters such as temperature, reaction time, and catalyst choice will likely require optimization for the specific dicarbonyl compound used.

General Signaling Pathway of Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines often exert their biological effects by acting as ATP-competitive inhibitors of protein kinases. The diagram below illustrates a simplified signaling pathway where a pyrazolo[3,4-d]pyrimidine derivative blocks the kinase activity, thereby inhibiting substrate phosphorylation and downstream cellular responses, which can lead to apoptosis in cancer cells.

Caption: Kinase inhibition by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocols

The following are generalized protocols for the cyclization of this compound with representative dicarbonyl compounds. Note: These are starting points and will require optimization.

Protocol 1: Reaction with Acetylacetone (a β-Diketone)

This reaction is expected to yield 1,3,5,7-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide), add acetylacetone (1.1 equivalents).

-

Add a catalytic amount of a protic or Lewis acid (e.g., a few drops of glacial acetic acid or p-toluenesulfonic acid), if necessary.

-

Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reaction with Ethyl Acetoacetate (a β-Ketoester)

This reaction is expected to yield 1,3,5-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

-

Dissolve this compound (1 equivalent) in a high-boiling point solvent such as ethanol or glacial acetic acid.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

-

After completion, allow the mixture to cool. The product may precipitate upon cooling.

-

Isolate the product by filtration and wash with a small amount of cold solvent.

-

If necessary, concentrate the filtrate and purify the remaining product by recrystallization or column chromatography.

-

Confirm the structure of the purified product using spectroscopic techniques.

Protocol 3: Reaction with Diethyl Malonate (a β-Diester)

This reaction is expected to yield 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,5,6(5H,6H,7H)-trione. This reaction may require a basic catalyst.

-

In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.

-

To this solution, add this compound (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Heat the reaction mixture at reflux for 6-24 hours, tracking its progress via TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate from the solution. If so, collect it by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.

-

Perform structural elucidation of the final product using NMR, IR, and mass spectrometry.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental work.

Table 1: Reaction Conditions and Yields for the Cyclization of this compound with Dicarbonyls

| Dicarbonyl Compound | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetylacetone | 1,3,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | TBD | TBD | TBD | TBD | TBD |

| Ethyl Acetoacetate | 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | TBD | TBD | TBD | TBD | TBD |

| Diethyl Malonate | 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,5,6(5H,6H,7H)-trione | TBD | TBD | TBD | TBD | TBD |

| *TBD: To Be Determined experimentally. |

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of pyrazolo[3,4-d]pyrimidines from this compound.

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Application Notes and Protocols for the Condensation of 1,3-Dimethyl-6-hydrazinouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-6-hydrazinouracil is a key synthetic intermediate in the development of various heterocyclic compounds, particularly fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. The condensation reaction of the hydrazino group in this compound with electrophilic carbonyl carbons of aldehydes and ketones is a fundamental transformation for constructing the pyrazole ring of the pyrazolo[3,4-d]pyrimidine system. The resulting compounds have shown a wide range of biological activities, including potential as antitumor and anti-inflammatory agents.

This document provides a detailed experimental protocol for the condensation of this compound with an aromatic aldehyde, specifically focusing on the formation of the corresponding hydrazone.

Experimental Protocol: Condensation of this compound with an Aromatic Aldehyde

This protocol details the synthesis of a hydrazone from this compound and a generic aromatic aldehyde. The procedure has been adapted from the synthesis of 6-arylidenehydrazine-1,3-dimethyluracils[1].

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolution of Hydrazine: In a round-bottom flask, dissolve 1.0 mmol of this compound in a mixture of 3 mL of water and 3 mL of ethanol[1].

-

Preparation of Aldehyde Solution: In a separate beaker, dissolve 1.0 mmol of the aromatic aldehyde in 5 mL of ethanol[1].

-

Reaction Initiation: Add the aldehyde solution to the solution of this compound[1]. A catalytic amount of HCl may be added to facilitate the reaction.

-

Heating: Heat the reaction mixture for a short period (e.g., 1-2 minutes)[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, a precipitate will form. Allow the mixture to cool to room temperature.

-

Filtration: Collect the precipitated product by filtration.

-

Washing: Wash the filtered solid with a small amount of cold ethanol (approximately 1 mL) to remove any unreacted starting materials[1].

-

Drying: Dry the purified product in a vacuum oven or air dry to obtain the final hydrazone.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative hydrazone, 1,3-Dimethyl-6-(2-benzylidenehydrazinyl)pyrimidine-2,4(1H,3H)-dione, from this compound and benzaldehyde[1].

| Product | Molar Ratio (Hydrazine:Aldehyde) | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) |

| 1,3-Dimethyl-6-(2-benzylidenehydrazinyl)pyrimidine-2,4(1H,3H)-dione | 1:1 | Water/Ethanol[1] | 1-2 minutes[1] | 85[1] | 260-261[1] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the condensation of this compound with an aromatic aldehyde.

Caption: Workflow for the synthesis of hydrazones from this compound.

Reaction Scheme

The following diagram illustrates the chemical transformation during the condensation reaction.

Caption: General reaction scheme for hydrazone formation.

References

Application Notes and Protocols: 1,3-Dimethyl-6-hydrazinouracil in the Synthesis of Fused Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrimidine ring systems are a cornerstone in medicinal chemistry and drug discovery due to their diverse pharmacological activities. As bioisosteres of endogenous purine bases, these heterocyclic compounds can effectively interact with a wide range of biological targets, leading to therapeutic effects such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The uracil scaffold, a key component of nucleic acids, when fused with other heterocyclic rings, gives rise to novel molecular architectures with significant potential for modulating biological pathways.

1,3-Dimethyl-6-hydrazinouracil is a versatile and highly reactive starting material for the synthesis of a variety of fused pyrimidine derivatives. The presence of a nucleophilic hydrazine group at the C6 position of the pyrimidine ring allows for facile cyclocondensation reactions with a range of electrophilic reagents, leading to the formation of diverse fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused pyrimidines utilizing this compound as the key precursor.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a significant class of fused pyrimidines known for their potent biological activities, including the inhibition of various kinases, which are crucial targets in cancer therapy. The synthesis of these compounds can be efficiently achieved through the cyclocondensation of this compound with β-ketoesters.

Experimental Protocol: Synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one

This protocol describes the reaction of this compound with ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1.70 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (50 mL) is prepared.

-

A few drops of glacial acetic acid are added to the mixture as a catalyst.

-

The reaction mixture is heated at reflux for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product is recrystallized from ethanol to afford pure 1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one.

Quantitative Data

| Product | Reagent B | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | Ethyl acetoacetate | Ethanol | 6 | 85 | 198-200 |

| 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | Ethyl benzoylacetate | Ethanol | 8 | 82 | 215-217 |

Reaction Workflow

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

II. Synthesis of Pyrimido[4,5-c]pyridazines

Pyrimido[4,5-c]pyridazines, also known as 4-deazatoxoflavins, are another important class of fused pyrimidines with potential applications in medicinal chemistry due to their DNA-binding properties and inhibitory activity against certain enzymes.[1] These compounds can be synthesized from 6-hydrazinyluracil derivatives and glyoxal monohydrates.[1]

Experimental Protocol: Synthesis of 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione

This protocol details the reaction of a 6-hydrazinyluracil derivative with phenylglyoxal monohydrate.[1]

Materials:

-

6-(Hydrazinyl)-3-methyluracil (structurally similar to the target precursor)

-

Phenylglyoxal monohydrate

-

1,2-Dichloroethane

-

Ethanol

Procedure: [1]

-

To a refluxing suspension of 6-(hydrazinyl)-3-methyluracil (85 mg, 0.5 mmol) in 2 mL of 1,2-dichloroethane, phenylglyoxal monohydrate (84 mg, 0.55 mmol) is added.[1]

-

Additional phenylglyoxal monohydrate (10 mg) is added after 3 hours, and the solution is heated for an additional 3 hours.[1]

-

The reaction mixture is concentrated to a solid residue.[1]

-

The residue is triturated in hot ethanol.[1]

-

The resulting solid is collected by filtration and dried to yield the product.[1]

Quantitative Data[1]

| Product | Reagent B | Solvent | Reaction Time (h) | Yield (%) |

| 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione | Phenylglyoxal monohydrate | 1,2-Dichloroethane | 6 | 76 |

Reaction Workflow

Caption: Synthesis of Pyrimido[4,5-c]pyridazines.

III. Synthesis of Triazolo[4,3-a]pyrimidines

Triazolopyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties. Their synthesis often involves the cyclization of a hydrazinyl pyrimidine with a suitable one-carbon synthon.

Experimental Protocol: General Procedure for the Synthesis of Triazolo[4,3-a]pyrimidines

This protocol outlines a general method for the synthesis of triazolo[4,3-a]pyrimidines from a hydrazinyl pyrimidine precursor.

Materials:

-

Hydrazinylpyrimidine derivative

-

Triethyl orthoformate

-

Sodium azide (for certain variations)

-

Appropriate solvent (e.g., Ethanol, Acetic Acid)

Procedure:

-

A solution of the hydrazinylpyrimidine derivative in a suitable solvent is prepared.

-

An excess of triethyl orthoformate is added to the solution.

-

The reaction mixture is heated under reflux for a specified period, typically monitored by TLC.

-

For the synthesis of tetrazolo-fused pyrimidines, sodium azide is included in the reaction mixture.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to yield the desired triazolopyrimidine derivative.

Reaction Workflow

Caption: Synthesis of Triazolo[4,3-a]pyrimidines.

IV. Biological Significance and Signaling Pathways

Fused pyrimidines derived from this compound often exhibit their biological effects by interacting with key cellular signaling pathways. For instance, many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of protein kinases, which are critical components of signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

Caption: Inhibition of EGFR Signaling by Pyrazolopyrimidines.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of fused pyrimidine heterocycles. The straightforward and efficient synthetic protocols outlined in this document provide a foundation for the generation of libraries of novel compounds for biological screening. The potent and diverse biological activities exhibited by these fused pyrimidine derivatives, particularly as kinase inhibitors, underscore their importance in modern drug discovery and development. Further exploration of the synthetic utility of this compound is warranted to uncover new chemical entities with therapeutic potential.

References

Application of 1,3-Dimethyl-6-hydrazinouracil in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-6-hydrazinouracil is a versatile heterocyclic scaffold that serves as a key starting material in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a reactive hydrazine group attached to a dimethyluracil core, allows for the facile construction of fused ring systems, most notably pyrazolo[3,4-d]pyrimidines. These derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological activities. This document provides an overview of the applications of this compound, with a focus on its utility in the development of anticancer agents. Detailed protocols for the synthesis of key intermediates and the evaluation of their biological activities are also presented.

Synthetic Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This transformation is typically achieved through a two-step process:

-

Hydrazone Formation: The hydrazine group of this compound readily condenses with various aldehydes and ketones to form the corresponding hydrazones. This reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[1]

-

Cyclization: The resulting hydrazones can then be cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. Several methods for this cyclization have been reported, including heating in trifluoroacetic acid (TFA) or reacting with reagents like thionyl chloride.[1]

The diversity of commercially available aldehydes and ketones allows for the generation of a large library of pyrazolo[3,4-d]pyrimidine derivatives with various substituents, enabling extensive structure-activity relationship (SAR) studies.

Medicinal Chemistry Applications

Derivatives of this compound, particularly the pyrazolo[3,4-d]pyrimidines, have been extensively investigated for their therapeutic potential in several disease areas.

Anticancer Activity

The most prominent application of these compounds is in the field of oncology. Pyrazolo[3,4-d]pyrimidines have demonstrated significant cytotoxic and antiproliferative activity against a wide range of cancer cell lines.

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. Its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.

Beyond kinase inhibition, these compounds have also been shown to induce apoptosis and cause cell cycle arrest, further contributing to their anticancer efficacy.

Quantitative Data Summary:

The following tables summarize the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 17.50 | [2] |

| Caco-2 (Colon) | 43.75 | [2] | |

| HT1080 (Fibrosarcoma) | 73.08 | [2] | |

| HeLa (Cervical) | 68.75 | [2] | |

| Derivative B | HCT-116 (Colon) | 1.51 | |

| MCF-7 (Breast) | 7.68 |

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| Derivative C | VEGFR-2 | 0.553 - 3.80 (GI50) | |

| Derivative D | PIM-1 | 0.60 | |

| Derivative E | CDK2/cyclin A | 0.057 |

Antimicrobial Activity

The hydrazone intermediates derived from this compound have also shown promise as antimicrobial agents. These compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Data Summary:

Table 3: Antimicrobial Activity of this compound Hydrazone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone 1 | Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.5 | ||

| Hydrazone 2 | Bacillus subtilis | < 1 | |

| Staphylococcus epidermidis | < 1 |

Other Potential Applications

While less explored, derivatives of this compound have been suggested to possess anti-inflammatory and antiviral activities, warranting further investigation.

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Hydrazones from this compound

This protocol describes the general procedure for the condensation of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde of choice

-

Ethanol

-

Water

-

Hydrochloric acid (catalytic amount)

Procedure:

-